molecular formula C5H8BrNO B1611646 3-Bromo-2-ethoxypropanenitrile CAS No. 87271-69-0

3-Bromo-2-ethoxypropanenitrile

Cat. No.: B1611646
CAS No.: 87271-69-0
M. Wt: 178.03 g/mol
InChI Key: SMMPBZCECWGKJW-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxypropanenitrile is an organic compound with the molecular formula C5H8BrNO It is a nitrile derivative that contains a bromine atom, an ethoxy group, and a nitrile group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-ethoxypropanenitrile can be synthesized through several methods. One common approach involves the bromination of 2-ethoxypropanenitrile. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Another method involves the reaction of 3-bromo-1-propanol with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). This reaction leads to the formation of this compound through a nucleophilic substitution mechanism.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-ethoxypropanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in anhydrous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include 2-ethoxypropanenitrile, 2-ethoxypropylamine, or other substituted derivatives.

    Elimination Reactions: Formation of alkenes such as 2-ethoxypropene.

    Reduction: Formation of 3-bromo-2-ethoxypropylamine.

Scientific Research Applications

3-Bromo-2-ethoxypropanenitrile has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.

    Material Science: It can be used in the synthesis of polymers and other advanced materials with specific properties.

    Biological Studies: The compound’s derivatives may be studied for their biological activity and potential as bioactive molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxypropanenitrile depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond and resulting in the formation of an alkene.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxypropanenitrile: Similar structure but with a hydroxyl group instead of an ethoxy group.

    2-Bromo-3-ethoxypropanenitrile: Isomer with the bromine and ethoxy groups on different carbon atoms.

    3-Chloro-2-ethoxypropanenitrile: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-Bromo-2-ethoxypropanenitrile is unique due to the presence of both a bromine atom and an ethoxy group on the same carbon chain, which imparts specific reactivity and properties. Its combination of functional groups makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.

Properties

IUPAC Name

3-bromo-2-ethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c1-2-8-5(3-6)4-7/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMPBZCECWGKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518109
Record name 3-Bromo-2-ethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87271-69-0
Record name 3-Bromo-2-ethoxypropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87271-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-ethoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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